molecular formula C7H3Cl3F2O3S B1411276 3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride CAS No. 1805124-22-4

3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1411276
CAS No.: 1805124-22-4
M. Wt: 311.5 g/mol
InChI Key: GBFRUNNUBYDJMZ-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2F2O3S It is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride typically involves the chlorination of 3,4-dichloro-2-(difluoromethoxy)benzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is usually conducted under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the conversion to the sulfonyl chloride is complete.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition

Properties

IUPAC Name

3,4-dichloro-2-(difluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O3S/c8-3-1-2-4(16(10,13)14)6(5(3)9)15-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFRUNNUBYDJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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